molecular formula C22H20N2O4S B2632420 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide CAS No. 1286744-39-5

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2632420
CAS No.: 1286744-39-5
M. Wt: 408.47
InChI Key: SDTSBNLWJQOYFH-PKNBQFBNSA-N
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Description

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a phenyl group and an amide linkage to a 3,4-dimethoxyphenyl acrylamide moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 3,4-dimethoxyphenylacrylic acid: This can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine.

    Formation of 3,4-dimethoxyphenylacrylamide: The acrylic acid derivative is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia or an amine.

    Synthesis of 5-phenylthiophene-3-carboxylic acid: This involves the cyclization of phenylacetylene with sulfur sources under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenylacrylamide with 5-phenylthiophene-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors could trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-methylthiophene-3-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the thiophene ring.

    (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of a phenyl group on the thiophene ring.

Uniqueness

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and phenyl groups on the thiophene ring enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-27-17-10-8-14(12-18(17)28-2)9-11-20(25)24-22-16(21(23)26)13-19(29-22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,26)(H,24,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSBNLWJQOYFH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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